molecular formula C9H8Cl2N2S B1347171 N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 56242-69-4

N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B1347171
CAS RN: 56242-69-4
M. Wt: 247.14 g/mol
InChI Key: SMRWBMCOWKRBSO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine or N-(3,4-DCPT), is an organic compound with a wide range of applications in scientific research. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology. N-(3,4-DCPT) has been used in a variety of laboratory experiments, and is known to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

A novel compound closely related to N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine was synthesized and characterized through comprehensive techniques including FT-IR, NMR, LC-Mass, and UV-Visible spectra. Its molecular structure was elucidated using single-crystal X-ray diffraction, revealing crystallization in the triclinic system. Hirshfeld surface analysis was employed to determine intermolecular contacts and electrostatic potential distribution within the crystal structure. This research provides insight into the structural characteristics and potential material applications of such compounds GayathriB., et al. (2019).

Biological Evaluation and Anti-inflammatory Activity

Derivatives of thiazole compounds, including those similar to N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine, have been evaluated for their anti-inflammatory activity. These compounds were shown to inhibit 5-lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes involved in inflammation-related diseases such as asthma and rheumatoid arthritis. Through the synthesis of various derivatives, researchers have investigated the structure-activity relationship, highlighting the potential therapeutic applications of these compounds Suh, J., et al. (2012).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, structurally related to N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine, have been investigated for their corrosion inhibition performance on iron metal. Through density functional theory (DFT) calculations and molecular dynamics simulations, these compounds were predicted to offer efficient corrosion protection. This research demonstrates the utility of such compounds in protecting metals from corrosion, indicating their potential application in material science and engineering Kaya, S., et al. (2016).

Drug Delivery and Nanoparticle Stabilization

Research into enhancing the solubility and stability of thiazole derivatives, including those similar to N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine, has led to the development of novel drug delivery systems. A study focused on the synthesis of a complex to increase solubility and its application in stabilizing gold nanoparticles (AuNPs) for drug transport. This novel system aims to improve the delivery of thiazole-based drugs, showcasing the compound's relevance in pharmaceutical applications and nanotechnology Asela, I., et al. (2017).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2S/c10-7-2-1-6(5-8(7)11)13-9-12-3-4-14-9/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRWBMCOWKRBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311899
Record name N-(3,4-Dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56242-69-4
Record name NSC246970
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-Dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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